molecular formula C15H24O B189045 4,6-DI-TERT-BUTYL-2-METHYLPHENOL CAS No. 616-55-7

4,6-DI-TERT-BUTYL-2-METHYLPHENOL

Cat. No.: B189045
CAS No.: 616-55-7
M. Wt: 220.35 g/mol
InChI Key: ZZZRZBIPCKQDQR-UHFFFAOYSA-N
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Description

4,6-DI-TERT-BUTYL-2-METHYLPHENOL, also known as 2,4-di-tert-butyl-6-methylphenol, is a chemical compound with significant industrial and scientific applications. It is a type of phenolic compound characterized by the presence of two tert-butyl groups and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is widely used in various industries, including plastics, rubber, and food packaging, to prevent oxidation and degradation of materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di-tert-butyl-6-methylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:

Phenol+Isobutylene2,4-di-tert-butyl-6-methylphenol\text{Phenol} + \text{Isobutylene} \rightarrow \text{2,4-di-tert-butyl-6-methylphenol} Phenol+Isobutylene→2,4-di-tert-butyl-6-methylphenol

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where phenol and isobutylene are mixed in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction mixture is then heated to promote the alkylation reaction. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity 2,4-di-tert-butyl-6-methylphenol .

Types of Reactions:

    Oxidation: 2,4-di-tert-butyl-6-methylphenol can undergo oxidation reactions to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the tert-butyl and methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of a catalyst.

Major Products:

Scientific Research Applications

2,4-di-tert-butyl-6-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,4-di-tert-butyl-6-methylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals that can cause degradation of materials and biological molecules. The compound interacts with these reactive species, stabilizing them and preventing further reactions that could lead to oxidation .

Comparison with Similar Compounds

    Butylated Hydroxytoluene (BHT): Another phenolic antioxidant widely used in food and cosmetic industries.

    Butylated Hydroxyanisole (BHA): Similar to BHT, used as an antioxidant in food and pharmaceuticals.

    2,6-di-tert-butylphenol: A related compound with similar antioxidant properties.

Uniqueness: 2,4-di-tert-butyl-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which provides it with distinct steric and electronic properties. This makes it particularly effective as an antioxidant in various applications, offering better stability and performance compared to some other phenolic antioxidants .

Properties

IUPAC Name

2,4-ditert-butyl-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZRZBIPCKQDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060667
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-55-7
Record name 2,4-Di-tert-butyl-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Di-tert-butyl-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-di-tert-butyl-o-cresol
Source European Chemicals Agency (ECHA)
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Record name 4,6-DI-TERT-BUTYL-O-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL being identified in cactus pear seeds?

A: The identification of this compound in cactus pear seeds ( Opuntia ficus indica ) is significant as it contributes to our understanding of the chemical composition of this natural resource. The study by [] investigated the volatile constituents of these seeds and found this compound as a major component (21.62%) in the diethyl ether extract. This finding suggests potential applications of this compound or the extract itself in various fields. Further research is needed to explore these potential uses, which may include flavoring agents, fragrances, or even potential biological activities.

Q2: Are there any known applications of this compound in chemical synthesis?

A: While the provided abstracts do not mention specific applications of this compound in chemical synthesis, its presence as a major component in cactus pear seed extracts [] suggests potential use as a starting material or building block for more complex molecules. Its structure, containing a phenolic ring with bulky tert-butyl substituents, may impart unique reactivity or steric properties valuable in synthetic chemistry. Further research is needed to explore its potential as a reagent or catalyst in synthetic transformations.

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